molecular formula C10H9NO6 B14644314 2-Nitrobenzene-1,4-diyl diacetate CAS No. 54810-65-0

2-Nitrobenzene-1,4-diyl diacetate

Cat. No.: B14644314
CAS No.: 54810-65-0
M. Wt: 239.18 g/mol
InChI Key: IWVMDDXGASKALM-UHFFFAOYSA-N
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Description

2-Nitrobenzene-1,4-diyl diacetate is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of two acetate groups attached to a benzene ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrobenzene-1,4-diyl diacetate typically involves the acetylation of 2-nitrophenol. One common method is the reaction of 2-nitrophenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve the use of alternative catalysts and solvents to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Nitrobenzene-1,4-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitrobenzene-1,4-diyl diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Nitrobenzene-1,4-diyl diacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular function and signaling pathways. The acetate groups may also play a role in modulating the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzene-1,3-diyl diacetate
  • 2-Nitrobenzene-1,2-diyl diacetate
  • 2-Nitrobenzene-1,4-diyl dimethyl ether

Uniqueness

2-Nitrobenzene-1,4-diyl diacetate is unique due to its specific substitution pattern, which influences its chemical reactivity and interactions. The presence of both nitro and acetate groups provides a combination of electron-withdrawing and electron-donating effects, making it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

54810-65-0

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

(4-acetyloxy-3-nitrophenyl) acetate

InChI

InChI=1S/C10H9NO6/c1-6(12)16-8-3-4-10(17-7(2)13)9(5-8)11(14)15/h3-5H,1-2H3

InChI Key

IWVMDDXGASKALM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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